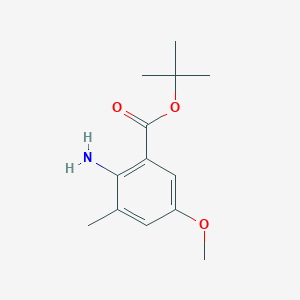![molecular formula C16H10ClN3OS3 B2361658 4-chloro-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide CAS No. 477503-22-3](/img/structure/B2361658.png)
4-chloro-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-chloro-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide” is a chemical compound. It contains a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . Thiazoles are important heterocyclics exhibiting various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Molecular Structure Analysis
The molecular structure of “this compound” is complex, with sulfur and nitrogen atoms in the thiazole ring . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Scientific Research Applications
Anticancer Applications
One of the significant applications of derivatives similar to 4-chloro-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide is in the development of anticancer agents. A study by Yılmaz et al. (2015) synthesized indapamide derivatives showing pro-apoptotic activity against melanoma cell lines, demonstrating potential as anticancer agents. These compounds were evaluated for their ability to inhibit human carbonic anhydrase isoforms, which are relevant in cancer research due to their role in tumor acidification and growth (Ö. Yılmaz, Suna Özbaş Turan, J. Akbuğa, P. Tiber, O. Orun, C. Supuran, Ş. Küçükgüzel, 2015) Synthesis of pro-apoptotic indapamide derivatives as anticancer agents.
Green Chemistry Synthesis
In the realm of green chemistry, Horishny and Matiychuk (2020) reported the synthesis of N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides through a reaction that emphasizes eco-friendly principles. This approach not only aligns with sustainable practices but also opens avenues for the development of novel compounds with potential biological activities Reaction of Carboxylic Acid Hydrazides with 2,2′-(Carbonothioyldisulfanediyl)diacetic acid in Water as a “Green” Synthesis of N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl) Carboxamides.
Antimicrobial Activity
The synthesis and antimicrobial evaluation of new 2-amino-4-(4′-phenylsulfanyl-phenyl)-thiazole derivatives, as reported by Abdel‐Hafez (2003), highlight the antimicrobial potential of such compounds. Their work demonstrates the broad applicability of these derivatives in combating microbial resistance, which is a growing concern in healthcare Synthesis, Antimicrobial Activity of Some New 2-Amino-4-(4′-phenylsulfanyl-phenyl)-thiazole Derivatives and Theoretical Studies of Their Schiff's Base.
Antiviral Activity
Research into the antiviral properties of 1,3,4-thiadiazole derivatives, as conducted by Tatar et al. (2021), revealed that certain L-methionine-coupled derivatives exhibit activity against the influenza A virus. This study underscores the potential of structurally diverse thiadiazole derivatives in the development of new antiviral therapeutics Synthesis and structure–activity relationship of L‐methionine‐coupled 1,3,4‐thiadiazole derivatives with activity against influenza virus.
Synthesis and Chemical Transformations
Exploring the synthesis and transformations of related compounds, Aleqsanyan and Hambardzumyan (2021) developed novel hetarylquinolines that showcase the versatility of these chemical structures in creating compounds with potential biological activity. Their work contributes to the expanding toolkit of synthetic chemistry for developing new molecules Synthesis and Transformations of 4-[2-methyl-4-(methylsulfanyl)quinolin-3-yl]butan-2-ones Substituted in the Benzene Ring.
properties
IUPAC Name |
4-chloro-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN3OS3/c1-22-16-19-11-7-6-10-12(13(11)24-16)23-15(18-10)20-14(21)8-2-4-9(17)5-3-8/h2-7H,1H3,(H,18,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXMLCROMBLGCGC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3OS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ol](/img/structure/B2361575.png)
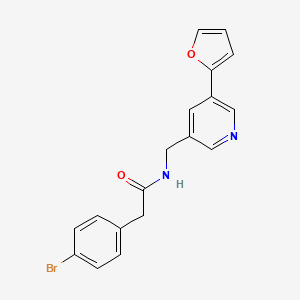
![N-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)prop-2-enamide](/img/structure/B2361577.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2361581.png)
![1-({1-[(2-Phenylethyl)sulfonyl]piperidin-4-yl}methyl)azepane](/img/structure/B2361582.png)
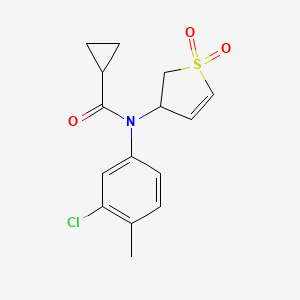

![1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[(3S)-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]urea](/img/structure/B2361585.png)
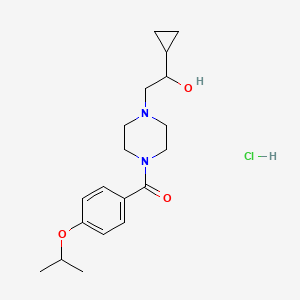
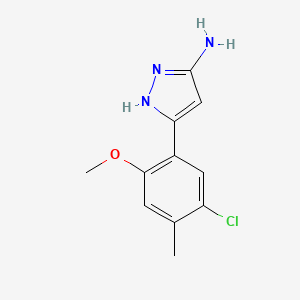

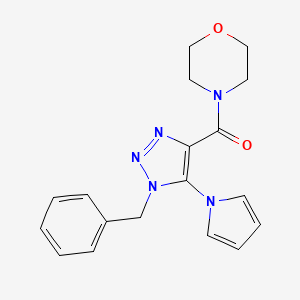
![2-((6-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2361594.png)
